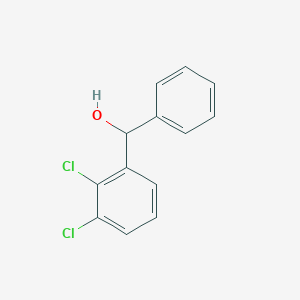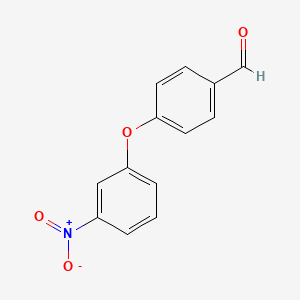
4-(3-Nitrophenoxy)benzaldehyde
Übersicht
Beschreibung
“4-(3-Nitrophenoxy)benzaldehyde” is a chemical compound with the CAS Number: 883236-86-0 . It has a molecular weight of 243.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(3-Nitrophenoxy)benzaldehyde” is1S/C13H9NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9H . This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Nonlinear Optical Properties : A study by Karthick et al. (2019) synthesized a molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol, through a crystal engineering route, indicating its suitability for third-order nonlinear optical applications. This research sheds light on the potential of similar compounds like 4-(3-Nitrophenoxy)benzaldehyde in opto-electronic applications (Karthick et al., 2019).
Catalytic and Chemical Reactions
- Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) explored the use of different substituted benzaldehydes, including 3-nitrobenzaldehyde, in the preparation of 1,4-dihydropyridine derivatives, highlighting the role of these compounds in the synthesis of pharmaceuticals (Perozo-Rondón et al., 2006).
Photocatalytic Applications
- Photocatalytic Conversion of Benzyl Alcohol : A study by Lima et al. (2017) investigated the photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions. This research indicates the potential utility of similar benzaldehyde derivatives in photocatalytic applications (Lima et al., 2017).
Synthesis of Novel Compounds
- Chromenone Derivatives Synthesis : Mahdavi et al. (2016) described the synthesis of novel chromenone derivatives using 4-(4-nitrophenoxy)benzaldehydes, emphasizing the compound's role in the development of new chemical entities (Mahdavi et al., 2016).
Optical and Electrical Properties
- Second Harmonic Generation Applications : Singh et al. (2001) demonstrated the growth of vanillin crystals for second harmonic generation in the ultraviolet and near-infrared wavelength region, suggesting the relevance of benzaldehyde derivatives in this field (Singh et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUVHWSDQVUOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



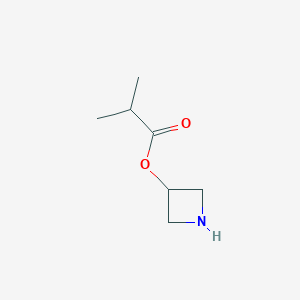
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)
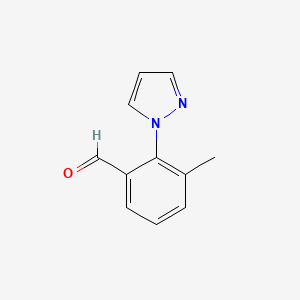
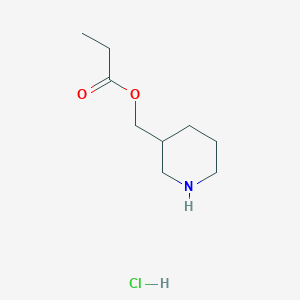
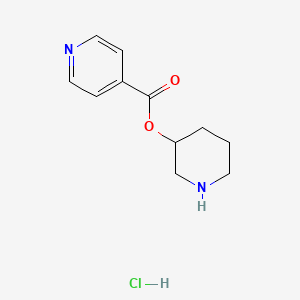
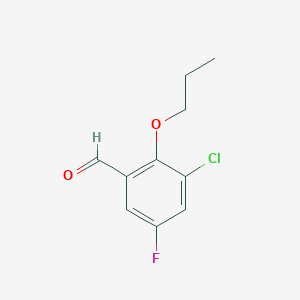
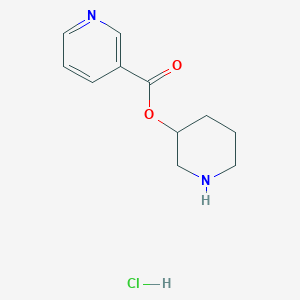
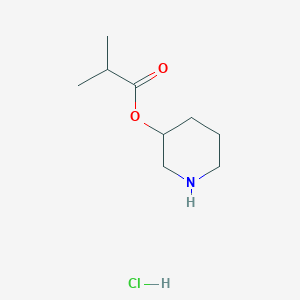
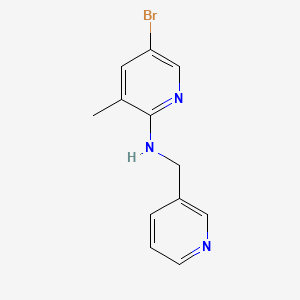
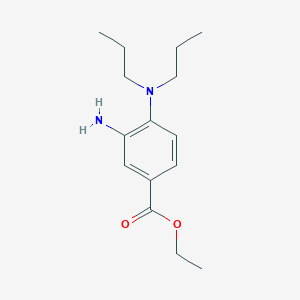
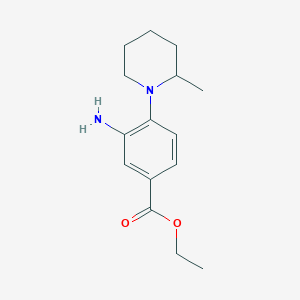
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)
![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)
